molecular formula C15H15N5O4S2 B2461602 2-(4-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide CAS No. 2034614-02-1

2-(4-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide

Cat. No. B2461602
CAS RN: 2034614-02-1
M. Wt: 393.44
InChI Key: HWAFQRUBBPKWOI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a 1,2,3-triazole ring, a sulfamoyl group, and a phenoxy group. These functional groups suggest that this compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The thiophene and triazole rings, for example, could be formed through cyclization reactions. The sulfamoyl and phenoxy groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure suggests that it could have a fairly rigid and complex three-dimensional shape .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the sulfamoyl group could potentially participate in acid-base reactions, while the rings could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as the compound , have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that the compound could potentially be used in this field.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Therefore, the compound could potentially be used in the development of new organic semiconductors.

Organic Field-Effect Transistors (OFETs)

The compound could potentially be used in the fabrication of organic field-effect transistors (OFETs), given the role of thiophene-mediated molecules in this area .

Organic Light-Emitting Diodes (OLEDs)

Thiophene-mediated molecules are also used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests another potential application for the compound.

Free Fatty Acid Receptor 1 (FFAR1) Agonist

A novel free fatty acid receptor 1 (FFAR1) agonist has been synthesized and evaluated in vitro . The compound was shown to have an affinity to FFAR1 . This suggests that the compound could potentially be used in the treatment of diseases related to this receptor.

Urease Inhibition

Among all the synthesized derivatives, a compound similar to the one showed excellent urease inhibition activity . This suggests that the compound could potentially be used as a urease inhibitor.

Type 2 Diabetes Therapy

Free fatty acid receptor 1 (FFAR1), also known as GPR40, is considered one of the promising targets for Type 2 diabetes therapy . Given the compound’s affinity to FFAR1 , it could potentially be used in the treatment of this disease.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should always be taken when working with chemicals .

Future Directions

The future directions for research on this compound could include further studies to fully characterize its properties, investigations into its potential applications, and development of methods for its large-scale synthesis .

properties

IUPAC Name

2-[4-[(1-thiophen-3-yltriazol-4-yl)methylsulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4S2/c16-15(21)9-24-13-1-3-14(4-2-13)26(22,23)17-7-11-8-20(19-18-11)12-5-6-25-10-12/h1-6,8,10,17H,7,9H2,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAFQRUBBPKWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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